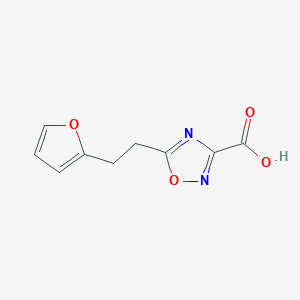

5-(2-(Furan-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C9H8N2O4 |

|---|---|

Molecular Weight |

208.17 g/mol |

IUPAC Name |

5-[2-(furan-2-yl)ethyl]-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C9H8N2O4/c12-9(13)8-10-7(15-11-8)4-3-6-2-1-5-14-6/h1-2,5H,3-4H2,(H,12,13) |

InChI Key |

PZCHBANEOHLTNU-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)CCC2=NC(=NO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-(Furan-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with an appropriate nitrile to form the oxadiazole ring.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.

Types of Reactions:

Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The compound can undergo substitution reactions, particularly at the furan ring, to introduce various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonyl chlorides.

Major Products Formed:

Oxidation: Oxidized derivatives of the furan ring.

Reduction: Amines derived from the reduction of the oxadiazole ring.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Medicine: The compound’s potential medicinal properties are being explored, particularly its ability to inhibit certain enzymes and pathways involved in disease processes.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The exact mechanism of action of 5-(2-(Furan-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Aromatic vs.

- Regiochemistry : The ethylfuran-3-yl isomer in differs in furan substitution position, which may alter electronic distribution and steric interactions.

- Electron-Withdrawing Groups : Fluorine substituents in enhance metabolic stability and electronegativity, favoring target engagement in electron-rich environments.

Q & A

Q. What analytical techniques are recommended for characterizing 5-(2-(Furan-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid?

Researchers should employ a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy : To confirm the presence of the furan ring (δ 6.3–7.4 ppm for furan protons) and oxadiazole moiety (δ 8.5–9.0 ppm for carboxylic acid protons).

- IR Spectroscopy : Key peaks include C=O stretching (~1700 cm⁻¹ for carboxylic acid) and C-O-C vibrations (~1250 cm⁻¹ for oxadiazole).

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.

- X-ray Diffraction (XRD) : For crystallographic validation of the 3D structure, if crystalline forms are obtainable .

Q. What synthetic routes are reported for this compound?

While direct synthesis data is limited, structurally analogous compounds suggest:

Q. What solubility and stability considerations are critical for experimental design?

- Solubility : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Pre-solubilization in DMSO is recommended for biological assays.

- Stability : Degradation under acidic/basic conditions is likely due to the oxadiazole ring’s susceptibility to hydrolysis. Store at –20°C in inert atmospheres .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data between this compound and its structural analogs?

-

Comparative SAR Studies : Analyze analogs from databases (e.g., PubChem) with substituent variations. For example:

Analog Structure Key Substituents Reported Activity 5-Phenyl-oxadiazole Phenyl group Antimicrobial Furan-2-carboxylic acid derivatives Furan ring Anti-inflammatory -

Dose-response assays : Test across multiple concentrations to rule out false negatives/positives due to solubility or assay interference .

Q. What strategies optimize reaction yield during synthesis?

- Catalytic systems : Use Pd/C or CuI catalysts for cyclization steps to enhance efficiency.

- Byproduct mitigation : Employ column chromatography or preparative HPLC for purification. Evidence from similar oxadiazole syntheses shows yields improve with slow reagent addition and temperature control (e.g., 0–5°C for exothermic steps) .

Q. How does the furan ring influence reactivity and bioactivity?

- Reactivity : The furan’s electron-rich π-system facilitates electrophilic substitutions (e.g., nitration, halogenation) but may oxidize under strong acidic conditions.

- Bioactivity : Furan rings enhance interactions with biological targets (e.g., enzymes via π-π stacking or hydrogen bonding). Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to receptors like COX-2 or bacterial FabH .

Q. What computational methods predict structure-activity relationships (SAR) of derivatives?

- DFT Calculations : To map electron density and identify reactive sites (e.g., HOMO/LUMO analysis of the oxadiazole ring).

- Molecular Dynamics Simulations : Assess stability in lipid bilayers or protein binding pockets.

- QSAR Models : Train using datasets of oxadiazole derivatives to correlate substituents with bioactivity .

Q. How can researchers minimize byproducts during synthesis?

- Stepwise monitoring : Use TLC or LC-MS to track intermediate formation.

- Protecting groups : Temporarily block reactive sites (e.g., carboxylic acid with tert-butyl esters) during cyclization.

- Green chemistry approaches : Replace toxic solvents (e.g., DCM) with ionic liquids or scCO₂ to reduce side reactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.